
Vonoprazan-d4 Fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vonoprazan-d4 (fumarate) is a deuterated form of vonoprazan fumarate, a first-in-class potassium-competitive acid blocker. It is used primarily for the treatment of acid-related disorders such as gastroduodenal ulcers and reflux esophagitis. Vonoprazan-d4 (fumarate) is particularly effective in inhibiting gastric acid secretion by targeting the H+/K+ ATPase enzyme in the stomach lining .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of vonoprazan-d4 (fumarate) involves several steps:
Formation of Schiff Base: 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-carboxaldehyde is dissolved in an organic solvent and mixed with methylamine alcohol solution for 6-8 hours to generate an imine.
Reduction: The imine is reduced using metal borohydride for 1-2 hours to obtain a compound.
Boc Protection: The compound is dissolved in an organic solvent, mixed with Boc anhydride, and reacted for 1-2 hours.
Sulfonylation: The Boc-protected compound is reacted with 3-pyridine sulfuryl chloride in the presence of sodium hydride and crown ether.
Deprotection: The sulfonylated compound is treated with trifluoroacetic acid and methylene dichloride solution.
Salification: The final compound is salified with fumaric acid to obtain vonoprazan-d4 (fumarate).
Industrial Production Methods
The industrial production of vonoprazan-d4 (fumarate) follows similar synthetic routes but is optimized for large-scale production. The process includes steps to improve the purity of the raw material, reduce production costs, and ensure the stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Vonoprazan-d4 (fumarate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Vonoprazan-d4 (fumarate) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of vonoprazan.
Biology: Used in studies to understand the biological pathways and molecular targets involved in acid secretion.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating acid-related disorders.
Industry: Used in the pharmaceutical industry for the development of new acid-suppressing medications
Wirkmechanismus
Vonoprazan-d4 (fumarate) exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach lining. This enzyme is responsible for the final step of acid secretion in the stomach. By blocking this enzyme, vonoprazan-d4 (fumarate) effectively reduces gastric acid production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tegoprazan: Another potassium-competitive acid blocker with similar mechanisms of action.
Fexuprazan: A newer potassium-competitive acid blocker under development.
Proton Pump Inhibitors (PPIs): Such as omeprazole and lansoprazole, which also inhibit gastric acid secretion but through a different mechanism
Uniqueness
Vonoprazan-d4 (fumarate) is unique due to its high potency and rapid onset of action. Unlike proton pump inhibitors, it is not affected by CYP2C19 genetic polymorphisms and does not require acid-resistant formulations. This makes it a more effective and reliable option for treating acid-related disorders .
Eigenschaften
Molekularformel |
C21H20FN3O6S |
|---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1,1,1-trideuterio-N-[deuterio-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,10D; |
InChI-Schlüssel |
ROGSHYHKHPCCJW-OBJBBVQWSA-N |
Isomerische SMILES |
[2H]C(C1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)NC([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


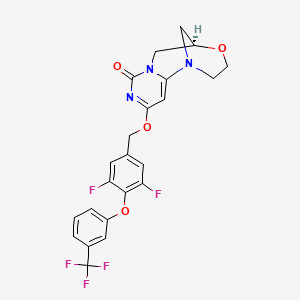
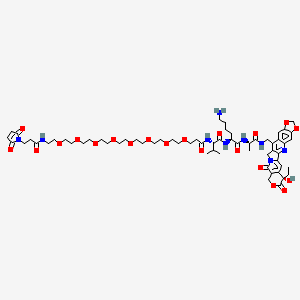
![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
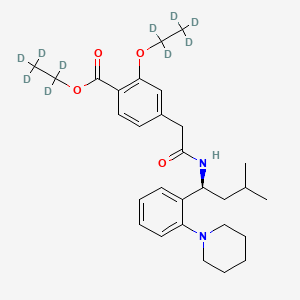
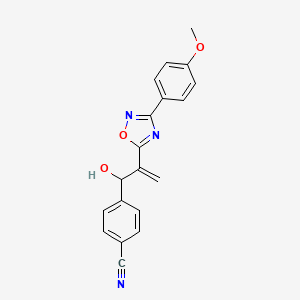
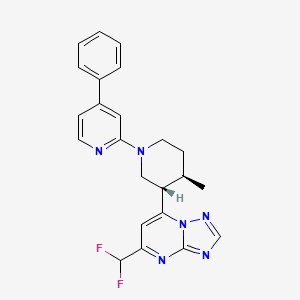
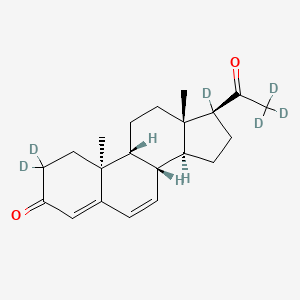
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
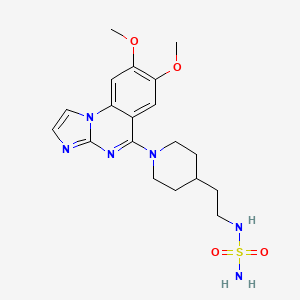
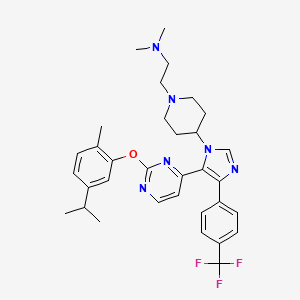
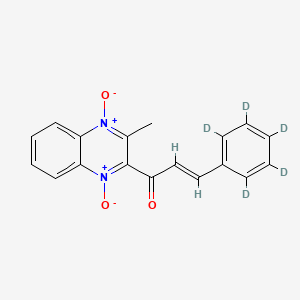
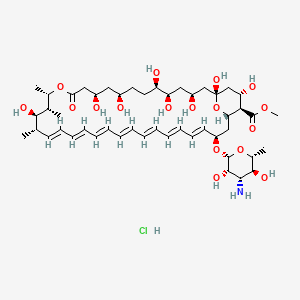
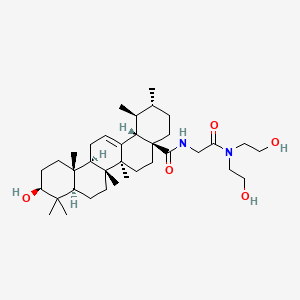
![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
